Product packaging for 5-(4-methoxybenzyl)-2,4-pyrimidinediol(Cat. No.:)

5-(4-methoxybenzyl)-2,4-pyrimidinediol

Cat. No.: B5715417
M. Wt: 232.23 g/mol
InChI Key: MGBOZHCYSNCCOK-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-2,4-pyrimidinediol is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . This compound, registered under CAS number 867850-, is a pyrimidinediol derivative featuring a 4-methoxybenzyl substituent . Pyrimidinediol cores and their derivatives are of significant interest in medicinal and agrochemical research due to their potential as key intermediates in the synthesis of more complex molecules . For instance, structurally related compounds, such as 5-methoxyuracil, are known to be utilized as intermediates for the synthesis of pharmaceuticals and technical products . The specific research applications and detailed mechanism of action for this compound are areas for further scientific investigation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B5715417 5-(4-methoxybenzyl)-2,4-pyrimidinediol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)6-9-7-13-12(16)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBOZHCYSNCCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 4 Methoxybenzyl 2,4 Pyrimidinediol and Analogs

Strategies for the Construction of the Pyrimidinedione Core

The synthesis of the pyrimidinedione (or uracil) nucleus, the central scaffold of the target compound, is a well-established area of heterocyclic chemistry. Various methods have been developed to construct this essential ring system.

Classical Condensation and Cyclization Reactions

Traditional methods for pyrimidine (B1678525) synthesis have long relied on the condensation and subsequent cyclization of open-chain precursors. Among the most fundamental of these is the Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com This [3+3] cycloaddition approach is a cornerstone of pyrimidine chemistry. A well-known variation is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea (B33335) or thiourea. mdpi.com First reported in 1893, this acid-catalyzed reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified to yield fully aromatic pyrimidinediones. mdpi.com The parent pyrimidine compound itself was first synthesized in 1900 by Gabriel and Colman through the conversion of barbituric acid. wikipedia.org These classical methods, while foundational, sometimes require harsh conditions or multiple steps. organic-chemistry.org

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, prized for their efficiency in building molecular complexity in a single step. nih.gov These reactions, which involve combining three or more starting materials in one pot, reduce waste and avoid the need to isolate intermediates. nih.gov In the context of pyrimidine synthesis, several innovative MCRs have been developed.

A notable example is the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This sustainable process operates through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govacs.org The use of specialized PN5P–Ir–pincer complexes as catalysts allows for the efficient and regioselective assembly of highly substituted pyrimidines in yields of up to 93%. nih.govacs.org Such methods represent a significant advancement towards greener and more atom-economical chemical manufacturing. nih.gov

Catalyst-Mediated Synthetic Approaches (e.g., ZnCl2-catalyzed, K2S2O8-facilitated)

The use of catalysts has significantly broadened the scope and efficiency of pyrimidine synthesis, allowing for milder reaction conditions and greater functional group tolerance.

Zinc Chloride (ZnCl₂)-Catalyzed Synthesis: A novel and efficient method for producing 4,5-disubstituted pyrimidine derivatives involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂). organic-chemistry.orgacs.orgacs.orgnih.gov This reaction brings together a functionalized enamine (or a methyl ketone), triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.orgnih.gov The process is typically carried out in toluene (B28343) at 100 °C, with the Lewis acid ZnCl₂ playing a crucial role in activating the orthoester, which facilitates subsequent intermediate formation and intramolecular cyclization. organic-chemistry.orgacs.org This approach is versatile, accommodating a range of enamines with both electron-donating and electron-withdrawing groups, and provides a practical route to mono- and disubstituted pyrimidines. organic-chemistry.orgacs.org

Interactive Table: ZnCl₂-Catalyzed Synthesis of Pyrimidine Derivatives

This table illustrates the versatility of the ZnCl₂-catalyzed three-component coupling reaction with various substrates.

Enamine/Ketone Substrate Orthoester Amine Source Catalyst Yield (%) Citation
Functionalized Enamine 1a Triethyl Orthoformate NH₄OAc ZnCl₂ 61-99% organic-chemistry.org, acs.org
Methyl Ketone Derivative Triethyl Orthoformate NH₄OAc ZnCl₂ Good to Excellent acs.org, nih.gov
Enamine with Ester Group (1m) Triethyl Orthoformate NH₄OAc ZnCl₂ 71% acs.org

Potassium Persulfate (K₂S₂O₈)-Facilitated Synthesis: Potassium persulfate (K₂S₂O₈) has been employed as a potent oxidant in metal-free strategies for pyrimidine synthesis. organic-chemistry.orgorganic-chemistry.org One such method involves an oxidative annulation where acetophenones react with formamide (B127407), which serves as both a nitrogen and carbon source. organic-chemistry.org The K₂S₂O₈ promotes the reaction, which incorporates two molecules of formamide to construct the pyrimidine ring. organic-chemistry.org This approach is effective for a variety of electronically diverse acetophenones. organic-chemistry.org In other applications, K₂S₂O₈ is used in tandem with sodium halides to achieve a one-pot cyclocondensation and subsequent oxidative halogenation, yielding 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones. acs.org These methods highlight a shift towards more sustainable, transition-metal-free catalytic systems. organic-chemistry.org

Functionalization and Modification at the Pyrimidine Ring

Once the pyrimidine core is formed, further modifications are often necessary to install the desired substituents, such as the 4-methoxybenzyl group at the C-5 position.

Introduction of the 4-Methoxybenzyl Moiety

One common strategy involves incorporating the moiety into a precursor before the cyclization step. For instance, a scalable synthesis of a complex pyrimidine analog, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, was achieved by cyclizing 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione with a guanidinium (B1211019) salt. sci-hub.se In this case, the 4-methoxyphenyl (B3050149) group, a close relative of the 4-methoxybenzyl group, is already part of the 1,3-dicarbonyl starting material.

Alternatively, the substituent can be added after the pyrimidine ring has been constructed. This is frequently accomplished using modern cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for this purpose, enabling the coupling of a halogenated pyrimidine (e.g., a 5-bromopyrimidine) with an appropriate boronic acid. sci-hub.senih.gov This method was used in an earlier, less scalable synthesis of the same pyrimidine analog mentioned above, where 2-amino-5-butyl-4,6-dichloropyrimidine was sequentially coupled with phenylboronic acid and (4-methoxyphenyl)boronic acid. sci-hub.se The 4-methoxybenzyl group is also widely used as a protecting group (PMB) for phenols and alcohols, where it is typically installed by reacting the substrate with 4-methoxybenzyl chloride (PMB-Cl) under basic conditions or with the aid of ultrasound. nih.govnih.gov

Substituent Effects at C-5 and C-6 Positions

The nature and position of substituents on the pyrimidine ring profoundly influence its chemical reactivity and biological properties. The electronic character of the pyrimidine ring makes the C-5 position the most susceptible to electrophilic substitution, while the C-2, C-4, and C-6 positions are electron-deficient. wikipedia.org

The introduction of activating groups, such as methoxy (B1213986) or amino groups, at the C-2, C-4, or C-6 positions can further enhance the reactivity of the C-5 position towards electrophiles like halogens. derpharmachemica.com Conversely, the properties of the substituent at the C-5 position itself can have a dramatic impact on the molecule's function. A structure-activity relationship study on 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE₂) production demonstrated this effect clearly. nih.gov It was found that for diaryl-substituted pyrimidines, the potency of inhibition was inversely correlated with the size of the alkyl substituent at the C-5 position (H > methyl > n-butyl). nih.gov The 2-amino-4,6-diphenylpyrimidine, with no substituent at C-5, was the most potent compound in the series. nih.gov This highlights the critical role that C-5 and C-6 substituents play in modulating the interaction of pyrimidine-based compounds with biological targets.

Interactive Table: Influence of C-5 Substituent on PGE₂ Inhibition

This table summarizes the structure-activity relationship (SAR) findings for 2-amino-4,6-diarylpyrimidines, showing how the C-5 substituent affects biological potency.

C-5 Substituent (R) C-4/C-6 Substituents Biological Activity (IC₅₀ for PGE₂ Inhibition) Key Finding Citation
Hydrogen Diphenyl 3 nM Highest potency nih.gov
Methyl Diphenyl Less potent than H Potency decreases with substituent size nih.gov
n-Butyl Diphenyl Less potent than Methyl Potency decreases with substituent size nih.gov
n-Butyl 4,6-Dichloro Prominent potency Different SAR profile compared to diaryl series nih.gov

N-Alkylation and N-Arylation Strategies at N-1 and N-3

The pyrimidinedione core of 5-(4-methoxybenzyl)-2,4-pyrimidinediol features two nitrogen atoms (N-1 and N-3) that are susceptible to substitution. The regioselective alkylation or arylation of these positions is a significant challenge due to the similar reactivity of the two nitrogen atoms. Control over which nitrogen is substituted is crucial as the position of the substituent can dramatically influence the molecule's biological properties.

N-Alkylation: Direct alkylation of the pyrimidinedione ring with alkyl halides often leads to a mixture of N-1 and N-3 substituted products, and in some cases, N,N'-disubstituted products. nih.gov Achieving regioselectivity typically requires specific strategies:

N-1 Selective Alkylation: Methodologies have been developed for the selective alkylation at the N-1 position. For instance, using a mild base like cesium carbonate (Cs₂CO₃) with alkyl halides at room temperature has been shown to afford N-1 alkylated 3,4-dihydropyrimidin-2(1H)-ones with excellent selectivity and good yields. nih.gov Another efficient method employs an inexpensive and reusable heterogeneous catalyst, ammonium sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC), which also provides high yields and selectivity for N-1 alkylation. ias.ac.in This latter protocol is advantageous as it avoids side-product formation and uses an environmentally friendly catalyst. ias.ac.in

N-3 Selective Alkylation: To achieve selective alkylation at the N-3 position, a common strategy involves the use of a protecting group at the N-1 position. For example, protecting the N-1 nitrogen with a tert-Butoxycarbonyl (Boc) group allows for the specific alkylation of the N-3 position. researchgate.net This protecting group can subsequently be removed under very mild conditions, yielding the desired N-3 substituted product. researchgate.net

Influence of Reaction Conditions: The choice of reagents and reaction conditions can significantly influence the regioselectivity of alkylation. For related heterocyclic systems, it has been observed that temperature can alter the outcome, with one temperature favoring O-alkylation and another favoring N-alkylation. researchgate.net

N-Arylation: The introduction of aryl groups at the N-1 and N-3 positions typically involves transition-metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, which uses arylboronic acids as the aryl source, is a prominent method. nih.gov

Copper-Catalyzed N-Arylation: A simple and efficient catalytic system using a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in a protic solvent like ethanol (B145695) has been developed for the N-arylation of amides and related compounds. nih.govbeilstein-journals.org A key finding is that the active arylating agent in these reactions is often the arylboronic acid anhydride, known as a boroxine, which can accelerate the reaction under milder conditions. nih.gov These reactions can proceed effectively without the need for a base or other additives, providing the N-arylated products in moderate to excellent yields. beilstein-journals.org

Table 1: Selected N-Alkylation/Arylation Methodologies for Pyrimidine Scaffolds

PositionMethodKey Reagents/CatalystKey FeaturesReference
N-1Regioselective AlkylationCs₂CO₃, alkyl halidesMild conditions, excellent selectivity. nih.gov
N-1Heterogeneous CatalysisAmmonium sulfate@Hydro-Thermal-Carbone (AS@HTC)Reusable, eco-friendly catalyst with high yields. ias.ac.in
N-3Protecting Group StrategyBoc-protection at N-1, then alkylationAllows for selective N-3 alkylation. researchgate.net
N-1 / N-3Copper-Catalyzed ArylationArylboroxines, Cu(OTf)₂Mild, base-free conditions. nih.govbeilstein-journals.org

Synthesis of Structural Analogs and Derivatives

The synthesis of analogs of this compound is driven by the search for compounds with improved therapeutic properties. This involves the application of specific design principles and the use of efficient synthetic techniques.

The design of pyrimidinedione analogs is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: A common strategy is the replacement of the pyrimidinedione core or its substituents with other chemical groups that have similar physical or chemical properties (bioisosteres). For example, the pyrazolo[3,4-d]pyrimidine scaffold has been used as a bioisostere for the purine (B94841) ring system to generate compounds with anticancer activity. nih.gov This principle can be applied to the pyrimidinedione core to explore new interactions with biological targets.

Structural Modification and Fusion: Altering the substituents or fusing the pyrimidine ring with other heterocyclic systems can significantly modify the molecule's properties. Fusing the pyrimidine core is known to impact selectivity, lipophilicity, polarity, and solubility, which are critical factors in drug design. nih.gov The introduction of different acyl groups at the 5-position of the related barbituric acid scaffold has been used to create a series of potent herbicides. researchgate.net

Computational and SAR Studies: Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features influence biological activity. Computational studies, such as docking experiments, can predict the binding of designed analogs to target proteins and rationalize their cytotoxic activity. nih.gov These studies help in the rational design of more potent and selective compounds.

To efficiently explore the vast chemical space around the pyrimidinedione scaffold, chemists employ library synthesis techniques to generate a large number of diverse compounds for high-throughput screening (HTS).

Combinatorial Synthesis: This approach allows for the rapid creation of large libraries of molecules. Methodologies have been developed for the combinatorial synthesis of cyclic peptide libraries, which can be adapted for pyrimidinedione derivatives. nih.gov These methods often use a "one-bead, two-compound" strategy on a solid support, where each bead contains the target compound for screening and a linear version for sequence identification. nih.gov

Parallel Synthesis: This technique involves the simultaneous synthesis of a set of discrete compounds in a spatially separated manner, often in microtiter plates. Synthetic methods that are amenable to small-scale, parallel solution synthesis are particularly valuable for producing compound libraries for screening. mdpi.com

Hit Identification: After screening, identifying the structure of the "hit" compounds from the library is crucial. Techniques like partial Edman degradation/mass spectrometry (PED/MS) provide a rapid and inexpensive method for post-screening hit identification from combinatorial libraries. nih.gov The generation of a large library of pyrimidine-based chromophores demonstrates the application of these principles in exploring structure-property relationships. researchgate.net

Advanced Synthetic Methodologies

Recent advances in synthetic chemistry offer more sophisticated and responsible ways to produce pyrimidinediol derivatives, focusing on controlling stereochemistry and minimizing environmental impact.

When a chiral center is present in a molecule, the synthesis of a single enantiomer is often necessary, as different enantiomers can have vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer in high yield.

Use of Chiral Auxiliaries: A reliable method for inducing stereoselectivity is the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, (R)- and (S)-tert-butanesulfinamide has been successfully used as a chiral auxiliary in the asymmetric synthesis of chiral pyrazole (B372694) derivatives, a strategy that is applicable to pyrimidinedione synthesis. nih.gov The key step involves the stereoselective addition of a nucleophile to a chiral imine, followed by removal of the auxiliary. nih.gov

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. A highly enantioselective cyclopropanation reaction using a chiral catalyst has been reported to synthesize pyrimidine-substituted diester cyclopropanes with excellent yields and enantiomeric excess (up to 99% ee). rsc.org These chiral building blocks can then be converted into more complex molecules like pyrimidine nucleoside analogues. rsc.org Without such stereoselective methods, reactions often yield mixtures of isomers. nih.gov

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These approaches offer significant advantages, including shorter reaction times, higher yields, simpler workup procedures, and reduced environmental impact. rasayanjournal.co.in

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are prominent green techniques. rasayanjournal.co.inpowertechjournal.com Microwave irradiation can dramatically shorten reaction times, often from hours to minutes, while increasing product yields. powertechjournal.comjocpr.com Ultrasound energy can enhance mass transfer and accelerate reactions, often at room temperature. nih.govrasayanjournal.co.in

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry. This includes employing reusable heterogeneous catalysts, which are easily separated from the reaction mixture, and using safer solvents or conducting reactions under solvent-free conditions. ias.ac.inrasayanjournal.co.inresearchgate.net Ionic liquids are also explored as "Green Solvents" due to their potential for low toxicity and biodegradability. rasayanjournal.co.in In one novel approach, citrus extract has been utilized as a natural, green catalyst for the synthesis of dihydropyrimidone derivatives. pjoes.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. rasayanjournal.co.in This approach improves atom economy and reduces waste compared to traditional multi-step syntheses. rasayanjournal.co.in The Biginelli reaction, a classic MCR, is a primary method for synthesizing dihydropyrimidinones. pjoes.com

Table 2: Green Chemistry Techniques in Pyrimidine Synthesis

TechniqueDescriptionExample/BenefitReference
Microwave-Assisted SynthesisUses microwave energy to heat reactions selectively.Reduces reaction time from minutes to seconds with improved yields. powertechjournal.comjocpr.com
Ultrasound-Assisted SynthesisUses ultrasonic waves to induce cavitation and accelerate reactions.Enhances yields and reaction rates, often at room temperature. nih.govrasayanjournal.co.in
Multicomponent Reactions (MCRs)Combines three or more reactants in a single pot.High atom economy, reduced waste, and simplified procedures. rasayanjournal.co.in
Green CatalystsUse of reusable or naturally derived catalysts.TiO₂–SiO₂, citrus extract, and reusable heterogeneous catalysts simplify purification and reduce waste. researchgate.netpjoes.com
Solvent-Free ReactionsReactions are conducted without a solvent, often by grinding or heating reactants together.Offers clean reactions, high yields, and simple workup. rasayanjournal.co.injocpr.com

Structure Activity Relationship Sar Studies of 5 4 Methoxybenzyl 2,4 Pyrimidinediol Derivatives

Influence of Substituents on Pyrimidine (B1678525) Ring for Biological Activity

The pyrimidine core serves as a crucial scaffold, and its decoration with different functional groups is a key strategy in medicinal chemistry to fine-tune pharmacological activity. nih.gov

The C-5 position of the pyrimidine ring is a focal point for structural modification, with substituents here directly impacting potency and selectivity. In studies on 2-aminopyrimidines as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, the influence of the C-5 substituent's size has yielded complex findings. For instance, while initial studies on 2-amino-4,6-dichloropyrimidines indicated that larger groups like n-butyl at the C-5 position led to prominent potency over smaller substituents like hydrogen or methyl, subsequent research on monoaryl- and bisaryl-substituted pyrimidines showed an inverse trend. mdpi.com In the latter case, compounds with shorter C-5 substituents (hydrogen, methyl) demonstrated higher potency in inhibiting PGE2 production. mdpi.comrsc.org Specifically, 2-amino-4,6-diphenylpyrimidine, with a hydrogen at C-5, was identified as a highly potent inhibitor of PGE2 production, with an IC50 value of 3 nM. mdpi.com

Further research on 2,4-diamino-5-benzylpyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR) from various pathogens highlights the sensitivity of this position to substitution patterns on the benzyl (B1604629) ring itself. The data underscores that modifications to the C-5 benzyl group can lead to significant variations in inhibitory concentration and selectivity, as illustrated in the table below.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by C-5 Substituted Pyrimidine Derivatives

CompoundSubstituent at C-5 Benzyl RingTarget EnzymeIC50 (nM)Selectivity Index (SI)
282'-methoxy-5'-(3-carboxyphenyl)ethynylbenzylPc DHFR2328
282'-methoxy-5'-(3-carboxyphenyl)ethynylbenzylTg DHFR5.5120
282'-methoxy-5'-(3-carboxyphenyl)ethynylbenzylMa DHFR1.5430
292'-methoxy-5'-(4-carboxyphenyl)ethynylbenzylMa DHFR3.72200

Data sourced from a study on 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines. derpharmachemica.com Pc = Pneumocystis carinii, Tg = Toxoplasma gondii, Ma = Mycobacterium avium.

The nitrogen atoms at the N-1 and N-3 positions of the pyrimidine ring are critical for target interaction, often acting as hydrogen bond donors or acceptors. The presence of substituents at these positions can significantly modulate binding affinity and efficacy. For example, studies on 5-substituted uracil (B121893) (a 2,4-pyrimidinediol) derivatives have shown that a benzyl group at the N-1 position, as seen in 1-(benzyl)-5-(phenylamino)uracil, can produce non-nucleoside inhibitors of viral enzymes. mdpi.comnih.gov This indicates a shift in the mechanism of action driven by the N-1 substituent.

In fused pyrimidine systems like cyclopenta[d]pyrimidines, an N-methyl group was found to be important for potent anti-microtubule activity. nih.gov Similarly, the tactical use of an N-p-methoxybenzyl (PMB) group as a protecting group during synthesis highlights its role in the reactivity of the nitrogen positions. rsc.org The unsubstituted N-H groups are fundamental for forming key hydrogen bonds with target proteins, a common feature in the binding of pyrimidine-based inhibitors. The introduction of substituents can either block these interactions or introduce new, favorable ones, thereby altering the compound's biological activity.

Substituents at the C-6 position can have a profound effect on the biological activity of pyrimidine derivatives. In a series of 5-alkyl-6-benzyl-oxopyrimidines developed as anti-HIV agents, the nature of the benzyl group at C-6 was critical for potency. nih.gov Compounds featuring a 2,6-dichloro- or 2-chloro-6-fluoro-benzyl moiety at this position were among the most potent derivatives against both wild-type and clinically relevant mutant HIV-1 strains. nih.gov This demonstrates that steric and electronic properties of the C-6 substituent are key determinants of efficacy.

Furthermore, studies on other pyrimidine scaffolds show that this position is crucial for activity. For example, 2-amino-4,6-diphenylpyrimidine was a potent inhibitor of PGE2 production, indicating a positive contribution from the phenyl group at C-6. mdpi.com The introduction of a 4-fluorophenyl group at C-6 in pyrimidine-5-carbonitrile derivatives also resulted in significant anti-inflammatory and COX-2 inhibitory effects. rsc.org These findings collectively suggest that the C-6 position is a viable site for modification to enhance the biological profile of pyrimidine-based compounds.

Elucidation of the Methoxybenzyl Moiety's Contribution

The 5-(4-methoxybenzyl) group is not merely a passive structural element; it actively contributes to the molecule's interaction with its biological target through its constituent parts: the 4-methoxy group and the benzyl linker.

The methoxy (B1213986) group at the para-position of the benzyl ring is a recurring feature in many biologically active pyrimidine derivatives, often enhancing potency. Research on thieno[2,3-b]pyridine (B153569) derivatives showed that the presence of a 4-methoxy substituent on the phenyl ring improved the anti-proliferative activity of benzoyl derivatives. nih.gov This is consistent with broader findings that electron-rich alkoxy groups can be beneficial for activity. nih.gov In studies of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides, small substituents like a methoxyl group at the para-position of the benzene (B151609) ring were found to be favorable for antimicrobial activity. researchgate.netpensoft.net

This enhancement is often attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the entire benzyl moiety and improve interactions within the target's binding pocket. In studies of cyclopenta[d]pyrimidines, a 4N-methoxy group was deemed important for potent anti-microtubule activity. nih.gov The consistent positive impact across different pyrimidine-based scaffolds underscores the significance of the 4-methoxy group for biological function.

Table 2: Influence of Phenyl Ring Substituents on Biological Activity

ScaffoldSubstituentObserved EffectReference
Thieno[2,3-b]pyridine4-MethoxyImproved anti-proliferative activity nih.gov
Pyrrolo[2,3-d]pyrimidine4-Methoxyphenyl (B3050149)Activity enhancement rsc.org
N-benzyl-thieno[2,3-d]pyrimidine4-MethoxyBeneficial for antimicrobial activity researchgate.netpensoft.net
Cyclopenta[d]pyrimidine4N-MethoxyImportant for potent anti-microtubule activity nih.gov

The benzyl linker, which connects the pyrimidine core to the 4-methoxyphenyl ring, plays a crucial role in correctly orienting the phenyl group within the binding site of a target protein. Its length and flexibility are key to establishing effective molecular recognition. An investigation into the effect of shortening this linker by comparing 5-benzylhydroxy derivatives with 5-benzoyl derivatives of thienopyridines provided direct insight into its importance. nih.gov Such modifications alter the spatial relationship between the two key aromatic systems, impacting binding affinity.

The nature of the linker itself can be modified to influence activity. For example, in the design of DHFR inhibitors, a carboxyphenyl group was attached to the benzyl moiety via a flexible bridge of either two or four atoms, demonstrating that the length and composition of this linker are critical variables for optimizing potency and selectivity. derpharmachemica.com The benzyl portion itself provides a hydrophobic surface that can engage in favorable van der Waals interactions within the target, stabilizing the ligand-protein complex.

Conformational Analysis and Steric Effects in SAR

The three-dimensional arrangement of a molecule (conformation) and the spatial bulk of its constituent groups (steric effects) are pivotal in determining how it interacts with its biological target. For 5-(4-methoxybenzyl)-2,4-pyrimidinediol derivatives, these factors significantly influence their biological efficacy.

Conformational Analysis

The biological activity of this compound is intrinsically linked to its conformation, which is largely defined by the rotational freedom around the single bond connecting the pyrimidine and benzyl rings. Molecular modeling and spectroscopic studies, such as NMR, are often employed to investigate these conformational preferences. mdpi.com The orientation of the 4-methoxybenzyl group relative to the pyrimidinediol core can dictate how the molecule fits into the binding pocket of a target protein.

Research on structurally related 5-substituted pyrimidines has shown that restricting the conformation can have a profound impact on biological activity. mdpi.com For instance, introducing bulky substituents near the connecting bond can limit rotational freedom, locking the molecule into a more rigid, and potentially more or less active, conformation. The planarity and angle between the two ring systems are critical for optimal interaction with receptor sites. Studies on other bicyclic systems have shown that the molecule often adopts a specific "V" shape to bind effectively. rsc.org

Steric Effects

Steric hindrance plays a crucial role in the SAR of this class of compounds. The size and position of substituents on both the pyrimidine and benzyl rings can either enhance or diminish activity.

Substitution on the Pyrimidine Ring: The 2,4-diol (or its tautomeric oxo-amino form) is often crucial for forming key hydrogen bonds with a biological target. Modifying other positions, such as N1 or N3, with alkyl groups can influence solubility and membrane permeability but may also introduce steric clashes within the binding site.

Substitution on the Benzyl Ring: The 4-methoxybenzyl group is a key feature. SAR studies on related pyrimidine derivatives often reveal that smaller substituents are favored at certain positions, suggesting a sterically constrained binding pocket. nih.gov Altering the methoxy group at the para position to larger alkoxy groups (e.g., ethoxy, propoxy) or replacing it with bulky groups can lead to a decrease in activity due to steric hindrance. Conversely, smaller, electron-donating groups may be well-tolerated or even beneficial. pensoft.netresearchgate.net The position of the substituent is also critical; moving the methoxy group from the para to the meta or ortho position can drastically alter the binding affinity and selectivity. nih.govnih.gov

The following table illustrates hypothetical SAR data based on common findings in pyrimidine derivatives, showing how steric bulk can influence inhibitory activity.

Table 1: Influence of Steric Modifications on Biological Activity

Compound ID Modification on Benzyl Ring (R) Relative Inhibitory Potency (%) Rationale for Activity Change
Parent 4-OCH₃ 100 Optimal fit in the binding pocket.
1a 4-H 75 Removal of the methoxy group may result in the loss of a key hydrogen bond acceptor or favorable van der Waals interaction.
1b 4-CH₃ 90 A methyl group is sterically similar to a methoxy group but lacks the oxygen for hydrogen bonding, leading to slightly reduced potency.
1c 4-OC₂H₅ 60 The larger ethoxy group may introduce a minor steric clash with residues in the binding site, reducing affinity.
1d 4-C(CH₃)₃ 15 The bulky tert-butyl group is likely too large for the binding pocket, causing significant steric hindrance and loss of activity.
1e 3,4-di-OCH₃ 110 Additional substitution might form new favorable interactions, provided it fits within the target site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

To further refine the understanding of SAR, computational techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools. These methods translate the structural features of a series of compounds into predictive mathematical models of their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of molecules and their biological activities. nih.gov For derivatives of this compound, a QSAR model would be developed by calculating various molecular descriptors for each analog and correlating them with their measured inhibitory concentrations (e.g., IC₅₀).

Commonly used descriptors include:

Electronic Descriptors: Partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic properties of the molecule. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., from CoMFA or CoMSIA), which quantify the size and shape of the molecule. nih.govresearchgate.net

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity. nih.govnih.gov

Topological Descriptors: Indices that describe molecular connectivity and branching.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen-bonding characteristics are favorable or unfavorable for activity. For instance, a CoMFA map might show that a bulky, electropositive group is disfavored at the ortho-position of the benzyl ring, while a hydrogen bond acceptor is favored at the para-position, validating the importance of the 4-methoxy group. researchgate.net

The table below presents a hypothetical dataset typical for a QSAR study, including experimental and predicted activities.

Table 2: Representative Data for a QSAR Model

Compound ID R-Group at C4 of Benzyl Ring Experimental pIC₅₀ (-logIC₅₀) Predicted pIC₅₀ (from model)
2a -OCH₃ 7.5 7.45
2b -OH 7.2 7.15
2c -CH₃ 7.1 7.18
2d -Cl 6.8 6.85
2e -CF₃ 6.2 6.22
2f -NO₂ 5.9 6.01

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be derived based on its key structural elements.

Key pharmacophoric features would likely include:

Hydrogen Bond Donors (HBD): The hydroxyl/amino groups at positions 2 and 4 of the pyrimidine ring.

Hydrogen Bond Acceptors (HBA): The carbonyl/imine functions of the pyrimidine ring and the oxygen atom of the 4-methoxy group. researchgate.netnih.gov

Aromatic/Hydrophobic Region: The benzyl ring, which likely engages in hydrophobic or π-stacking interactions within the target's binding site.

This pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to be active. researchgate.net It also provides a framework for designing new derivatives by ensuring that any modifications retain these crucial interaction points. youtube.com

Preclinical Biological Investigations and Potential Research Applications of 5 4 Methoxybenzyl 2,4 Pyrimidinediol

Anti-Infective Research Applications

Comprehensive searches of scientific literature and preclinical research databases have been conducted to collate information regarding the anti-infective properties of 5-(4-methoxybenzyl)-2,4-pyrimidinediol. While the pyrimidine (B1678525) scaffold is central to many anti-infective agents, specific data for this particular compound is limited.

Despite the known antibacterial potential of various pyrimidine derivatives, a thorough review of published studies did not yield specific data on the in vitro or in vivo antibacterial activity of this compound against common Gram-positive or Gram-negative pathogens. Research on structurally related compounds, such as 2,4-diamino-5-benzylpyrimidines, has shown activity against certain bacteria, but these findings cannot be directly extrapolated to the title compound. guidechem.comchemicalbook.comnih.gov

Table 1: Antibacterial Activity of this compound

Bacterial Strain Test Type Activity Metric (e.g., MIC) Result
Gram-positive pathogens Not Applicable Not Applicable No data available
Gram-negative pathogens Not Applicable Not Applicable No data available

MIC: Minimum Inhibitory Concentration

The pyrimidine core is fundamental to numerous antiviral nucleoside analogues. However, specific investigations into the efficacy of this compound against viruses such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), or Bovine Viral Diarrhea Virus (BVDV) are not available in the public scientific literature. nih.govmdpi.com Studies on other 5-substituted uracil (B121893) derivatives have been conducted, but data for the specific 4-methoxybenzyl substitution is absent. nih.govmdpi.com

Table 2: Antiviral Activity of this compound

Virus Cell Line Activity Metric (e.g., EC₅₀) Result
HIV Not Applicable Not Applicable No data available
Herpes Simplex Virus (HSV) Not Applicable Not Applicable No data available
Bovine Viral Diarrhea Virus (BVDV) Not Applicable Not Applicable No data available

EC₅₀: Half-maximal Effective Concentration

Tuberculosis remains a significant global health challenge, and the search for novel antitubercular agents is ongoing. nih.gov Pyrimidine-containing compounds have emerged as a class of interest in this field. nih.gov However, there is no specific published research detailing the evaluation of this compound for activity against Mycobacterium tuberculosis. While related heterocyclic structures, including some purine (B94841) and pyrimidine derivatives, have been assessed, specific findings for this compound are not documented. nih.govnih.gov

Table 3: Antitubercular Activity of this compound

Strain Test Type Activity Metric (e.g., MIC) Result
Mycobacterium tuberculosis H37Rv Not Applicable Not Applicable No data available

MIC: Minimum Inhibitory Concentration

Fungal infections are a growing concern, necessitating the discovery of new antifungal agents. Although various heterocyclic compounds, including pyrimidine derivatives, have been screened for antifungal properties, there are no specific studies in the accessible literature that report on the antifungal activity of this compound against pathogenic fungi. nih.govscispace.com

Table 4: Antifungal Activity of this compound

Fungal Species Test Type Activity Metric (e.g., MIC) Result
Candida albicans Not Applicable Not Applicable No data available
Aspergillus fumigatus Not Applicable Not Applicable No data available

MIC: Minimum Inhibitory Concentration

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant neglected tropical disease. nih.gov The parasite's unique purine salvage pathway makes it a target for nucleoside analogues. nih.gov Despite this, a review of the literature did not uncover any specific research on the activity of this compound against Trypanosoma cruzi or other parasites.

Table 5: Antiparasitic Activity of this compound

Parasite Life Cycle Stage Activity Metric (e.g., IC₅₀) Result
Trypanosoma cruzi Epimastigote Not Applicable No data available
Trypanosoma cruzi Amastigote Not Applicable No data available

IC₅₀: Half-maximal Inhibitory Concentration

Research in Inflammatory and Immunomodulatory Contexts

The anti-inflammatory and immunomodulatory potential of chemical compounds is an area of intense research. Pyrimidine derivatives have been investigated for such properties, often targeting enzymes like cyclooxygenase (COX). nih.govnih.gov However, there is a lack of specific published data concerning the effects of this compound on inflammatory pathways or immune cell function. Studies on other molecules containing a methoxybenzyl group have shown anti-inflammatory effects, but similar investigations for this pyrimidine derivative have not been reported. consensus.app

Table 6: Anti-Inflammatory/Immunomodulatory Activity of this compound

Assay Type Cell/Model System Target/Endpoint Result
COX-1/COX-2 Inhibition Not Applicable Not Applicable No data available
Cytokine Production (e.g., TNF-α, IL-6) Not Applicable Not Applicable No data available

COX: Cyclooxygenase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6

Assessment of Anti-Inflammatory Effects (e.g., PGE2 suppression)

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, and its suppression is a key mechanism for many anti-inflammatory drugs. nih.gov The pyrimidine nucleus is a common scaffold in various compounds that have demonstrated anti-inflammatory properties by inhibiting crucial inflammatory mediators like PGE2. nih.gov While direct studies on the effect of this compound on PGE2 suppression are not extensively available in public literature, the general class of pyrimidine derivatives has been noted for its anti-inflammatory potential. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of PGE2. nih.gov

Immunomodulatory Potential through Cytokine and Chemokine Regulation

The immune system's intricate network of cytokines and chemokines plays a pivotal role in orchestrating inflammatory responses. Certain drugs can modify the immune response by altering the production of these signaling molecules. nih.gov Substituted pyrimidine derivatives have been investigated for their immunomodulatory activities. nih.govnih.gov These compounds can exert either stimulatory or inhibitory effects on immune cells, and this activity is often dependent on the specific substitutions on the pyrimidine ring. nih.gov For instance, some pyrimidine derivatives have been shown to influence the production of cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α) in cultures of human peripheral blood mononuclear cells. nih.gov However, specific preclinical data detailing the direct effects of this compound on cytokine and chemokine regulation are not readily found in the reviewed literature.

Investigations in Metabolic and Oncological Research

The structural attributes of this compound have prompted its investigation in the fields of metabolic disorders and cancer research.

Research into compounds with similar structural features has suggested potential hypoglycemic activity. For example, a series of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones, which share the benzyl (B1604629) group attached to a five-membered heterocyclic ring, have been evaluated for their hypoglycemic effects in diabetic mice. researchgate.net These studies indicated that such structural motifs could be promising for the development of new antidiabetic agents. researchgate.net However, direct preclinical studies confirming a hypoglycemic effect for this compound are not prominently available.

The field of oncology has seen significant interest in pyrimidine derivatives as potential anticancer agents. One of the key areas of investigation is their ability to inhibit Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in tumors. Substituted pyrimidines, particularly 2,4-disubstituted derivatives, have been designed and synthesized as inhibitors of these kinases. nih.gov The this compound compound falls into this structural class. Research on similar 2,4,5-substituted pyrimidines has demonstrated significant antiproliferative activity against various cancer cell lines and the ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov

Table 1: Antiproliferative Activity of Representative Substituted Pyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4,5-substituted pyrimidineBEL-7402 (Hepatocellular Carcinoma)0.016 - 0.062 nih.gov
5,6,7,8-tetrahydrobenzo ijpsonline.comnih.govthieno[2,3-d]pyrimidinesVarious< 0.04 mdpi.com
5-Benzoyl-thieno[2-3-b]pyridinesMDA-MB-231, HCT116>85% inhibition mdpi.com

This table presents data for classes of compounds structurally related to this compound to illustrate the potential of the pyrimidine scaffold in anticancer research.

The antioxidant potential of pyrimidine derivatives has been a subject of scientific inquiry. ijpsonline.comresearchgate.netijpsonline.comresearchgate.net The ability of these compounds to scavenge free radicals is often attributed to the electron density of the pyrimidine ring system, which can be modulated by various substituents. researchgate.netresearchgate.net Several in vitro assays are commonly used to evaluate antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. ijpsonline.comresearchgate.net While specific data for this compound is sparse, studies on other pyrimidine-2,4-dione derivatives have shown significant antioxidant effects. researchgate.net For instance, certain derivatives have demonstrated potent nitric oxide scavenging capabilities. researchgate.net

Table 2: Antioxidant Activity of Representative Pyrimidine-2,4-dione Derivatives

AssayCompoundIC50 (µg/mL)Reference
Nitric Oxide ScavengingOBP-103.38 researchgate.net
Nitric Oxide ScavengingOBP-054.51 researchgate.net
Ferric Reducing Antioxidant PowerOBP-0517.8 researchgate.net

This table showcases the antioxidant potential of related pyrimidine-2,4-dione compounds, suggesting a possible area of investigation for this compound.

Utility as a Molecular Probe or Tool Compound in Biological Systems

Molecular probes are essential tools for elucidating biological pathways and mechanisms of action. While the synthesis and biological evaluation of various substituted pyrimidines have been reported, there is no readily available information in the reviewed scientific literature on the specific use of this compound as a molecular probe or tool compound in biological systems. mdpi.comnih.govmdpi.comresearchgate.net

Computational and Theoretical Approaches in 5 4 Methoxybenzyl 2,4 Pyrimidinediol Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. epstem.net These methods provide a quantum mechanical description of electron distribution, which is crucial for understanding molecular stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule dictates its chemical behavior. Key descriptors derived from quantum chemical calculations help in predicting how 5-(4-methoxybenzyl)-2,4-pyrimidinediol might behave in a chemical reaction.

Energy Gap (HOMO-LUMO Gap): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. epstem.net Theoretical calculations can determine these energy levels, revealing that charge transfer primarily occurs within the molecule. mdpi.com

Fukui Indices: The Fukui function is a concept within DFT used to describe local reactivity. It helps identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. komorowski.edu.pl The Fukui indices (f+ and f-) quantify this, with higher values indicating greater reactivity at that specific atomic site. researchgate.net For pyrimidine (B1678525) and related nucleobases, these indices can pinpoint the most reactive sites, which is essential for understanding potential metabolic transformations or interactions with target macromolecules. komorowski.edu.pl

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations

This table outlines common descriptors calculated to predict the chemical reactivity and stability of a molecule like this compound.

DescriptorDefinitionSignificance in Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. Higher energy suggests a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. Lower energy suggests a better electron acceptor.
Energy Gap (ΔE) The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A large gap correlates with high stability and low reactivity. A small gap indicates the molecule is more reactive. epstem.net
Fukui Index (f+) Predicts the site for nucleophilic attack (where an electron is accepted).Identifies atoms most likely to react with electron-rich species. researchgate.net
Fukui Index (f-) Predicts the site for electrophilic attack (where an electron is donated).Identifies atoms most likely to react with electron-deficient species. researchgate.net
Mulliken Charges Represents the partial atomic charges on each atom in the molecule.Provides insight into the electrostatic potential and charge distribution across the molecule. epstem.net

Quantum chemical calculations are powerful tools for elucidating the pathways of chemical reactions. For heterocyclic systems like pyrimidinediols, these methods can map out potential reaction coordinates for processes such as ring-opening or cyclization. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction pathway. This information is vital for understanding the compound's synthesis, stability, and potential metabolic degradation routes. Insights into the mechanism and inhibition of enzymes can be gained from quantum mechanics/molecular mechanics (QM/MM) modeling. dntb.gov.ua

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ijrps.com This method involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity. dntb.gov.ua Studies on related pyrimidine derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active sites of enzymes like EGFR tyrosine kinase and 14-alpha demethylase. ijrps.comnih.gov The results, often expressed as a docking score, help in ranking potential drug candidates and understanding their mechanism of action at a molecular level. ekb.eg

Table 2: Representative Molecular Docking Results for Pyrimidine Derivatives

This table shows example data that would be generated from a molecular docking study, illustrating how binding affinity is reported for different compounds against a specific protein target.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Compound 5aEGFR Tyrosine Kinase (1M17)-8.5Thr 766, Gln 767, Met 769 ijrps.com
Compound 5c14-alpha demethylase-9.2Not Specified nih.gov
Compound 13dAlkaline Phosphatase-7.8Not Specified nih.gov
Target CompoundCDK-1-12.33Not Specified ekb.eg
Target CompoundCDK-2Not SpecifiedNot Specified ekb.eg

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. dntb.gov.ua MD simulations calculate the trajectory of atoms and molecules over time, revealing the flexibility of the ligand and protein and the stability of their complex. nih.govmdpi.com By simulating the complex in a realistic environment (e.g., in water), researchers can assess the stability of the predicted binding pose from docking. nih.gov Key metrics, such as the root-mean-square deviation (RMSD), are monitored to see if the complex remains stable or undergoes significant conformational changes, providing a more accurate understanding of the binding dynamics. ekb.eg

In Silico ADME Prediction (Computational Modeling Aspects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. ajpamc.com These predictions are crucial in early-stage drug discovery to filter out candidates with poor ADME profiles, saving time and resources. researchgate.net For pyrimidine derivatives, various online tools and software can predict properties based on the molecule's structure. ajpamc.comresearchgate.net These models are built on data from experimental studies and use quantitative structure-activity relationship (QSAR) approaches. ajpamc.com Predictions can include gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450, and oral bioavailability. researchgate.netijprajournal.com

Table 3: Common Parameters Evaluated in In Silico ADME Prediction

This table lists key ADME properties and the significance of their prediction in the context of drug discovery for compounds like this compound.

ADME ParameterComputational PredictionImportance in Drug Development
Gastrointestinal (GI) Absorption Predicts the extent to which the compound is absorbed from the gut into the bloodstream.High GI absorption is essential for orally administered drugs. ajpamc.com
Blood-Brain Barrier (BBB) Permeability Estimates the ability of the compound to cross the BBB and enter the central nervous system.Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. researchgate.net
CYP450 Inhibition Predicts if the compound inhibits key metabolic enzymes (e.g., CYP1A, CYP2D6).Inhibition can lead to drug-drug interactions and altered metabolism. ajpamc.com
Oral Bioavailability A qualitative score or percentage predicting how much of the drug reaches systemic circulation.A key indicator of a drug's potential effectiveness after oral administration. researchgate.net
Lipinski's Rule of Five Evaluates compliance with rules regarding molecular weight, lipophilicity (LogP), and H-bond donors/acceptors.A guideline to assess the "drug-likeness" and likelihood of good oral absorption. ijprajournal.com
Skin Permeability (Log Kp) Predicts the rate of absorption through the skin.Important for the development of transdermal drug delivery systems. ajpamc.com

Virtual Screening and Structure-Based Drug Design for Lead Optimization

In the quest for novel therapeutic agents, computational methods such as virtual screening and structure-based drug design have become indispensable tools for the rapid and efficient optimization of lead compounds. While direct research on "this compound" using these methods is not extensively documented in publicly available literature, the principles are widely applied to the broader class of pyrimidine derivatives. These approaches are instrumental in refining the chemical structure of initial "hit" compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the identification of "lead" candidates for further development.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or a receptor. This process filters vast chemical spaces to a manageable number of candidates for experimental testing, thereby saving significant time and resources. For scaffolds related to pyrimidinediol, this process often begins with a known active compound or a pharmacophore model derived from it.

Structure-based drug design, on the other hand, relies on the three-dimensional structural information of the target protein. This knowledge allows for the rational design of inhibitors that can fit precisely into the active or allosteric sites of the target. Docking simulations, a key component of structure-based design, predict the preferred orientation and binding affinity of a molecule to its target. nih.gov

A notable example of this approach is the design of novel pyrimidine derivatives as potential antibacterial agents. In one study, molecular docking simulations suggested that certain synthesized pyrimidine compounds could interact effectively with the active site of dihydrofolate reductase (DHFR), a crucial enzyme in bacteria. nih.gov This computational insight guided the synthesis and subsequent experimental validation, which confirmed that some of the designed compounds exhibited significant inhibitory activity against the enzyme. nih.gov

Similarly, in the field of oncology, virtual screening and structure-based pharmacophore mapping have been employed to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase (hTS), a key enzyme in DNA synthesis. nih.gov By identifying compounds with better docking scores and interactions with the catalytic sites of the hTS protein compared to standard drugs, researchers were able to design a library of molecules with potentially enhanced anticancer activity. nih.gov Molecular dynamics simulations further validated the stability of the designed molecules within the enzyme's binding pocket. nih.gov

For example, in the development of inhibitors for colony-stimulating factor 1 receptor (CSF1R), a validated target in drug discovery, researchers have utilized a strategy of molecular hybridization and scaffold hopping. mdpi.com This involved merging fragments of a known drug with a pyrrolo[2,3-d]pyrimidine nucleus, guided by initial molecular docking studies. mdpi.com This structure-based approach led to the synthesis of potent inhibitors with low-nanomolar enzymatic activity and favorable drug-like properties. mdpi.com

The following interactive table summarizes examples of lead optimization of pyrimidine derivatives using computational approaches:

Compound Class Target Computational Method Key Findings Reference
Pyrimidine DerivativesDihydrofolate Reductase (DHFR)Molecular DockingIdentified compounds with good interaction with the active cavities of DHFR, leading to potent antibacterial activity. nih.gov
Pyrido[2,3-d]pyrimidinesHuman Thymidylate Synthase (hTS)Virtual Screening, Pharmacophore Mapping, Molecular DynamicsDesigned novel derivatives with better docking scores and interactions than standard drugs, stabilizing the inactive conformation of hTS. nih.gov
Pyrimidine DerivativesCyclin-Dependent Kinase 2 (CDK2)Molecular DockingInferred binding energies and identified key hydrogen bond interactions, correlating with antioxidant activity. nih.gov
Pyrido[2,3-d]pyrimidinesEpidermal Growth Factor Receptor (EGFR)Molecular DockingDemonstrated good binding fitting by forming hydrogen bonds with amino acid residues at the ATP binding site of EGFR. eurekaselect.com
Dihydrothiopyrano[3,2-d]pyrimidinesHIV-1 Reverse TranscriptaseStructure-Based DesignDeveloped potent antiviral activities against wild-type and resistant strains at nanomolar levels. researchgate.net
Pyrrolo[2,3-d]pyrimidine AnalogsColony Stimulating Factor 1 Receptor (CSF1R)Molecular Hybridization, Scaffold Hopping, Molecular DockingMerged fragments of a known drug with the pyrimidine nucleus to create potent inhibitors with favorable ADME properties. mdpi.com

These examples underscore the power of virtual screening and structure-based drug design in the lead optimization phase of drug discovery for pyrimidine-based compounds. By providing detailed insights into molecular interactions, these computational strategies enable the rational design of more potent and selective drug candidates, a principle that is directly applicable to the future development of derivatives of this compound.

Conclusion and Future Directions in 5 4 Methoxybenzyl 2,4 Pyrimidinediol Research

Summary of Current Understanding and Key Research Contributions

The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. gsconlinepress.comnih.gov The 2,4-pyrimidinediol (uracil) core of the title compound is a key pharmacophore in many biologically active molecules. The introduction of a 4-methoxybenzyl group at the 5-position is a critical modification that can significantly influence the compound's biological activity.

Research on analogous 5-substituted pyrimidine derivatives has demonstrated that the nature of the substituent at this position plays a crucial role in determining the compound's target specificity and potency. For instance, the introduction of a methoxybenzyl group can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Moreover, the methoxy (B1213986) group itself can form important hydrogen bond interactions with biological targets. rsc.org

While direct research contributions on 5-(4-methoxybenzyl)-2,4-pyrimidinediol are limited, the broader body of research on pyrimidine derivatives provides a solid foundation for understanding its potential. For example, various 5-benzylpyrimidine (B13097380) derivatives have been synthesized and evaluated for their inhibitory activity against enzymes such as dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases. nih.gov

Table 1: Representative Biological Activities of Structurally Related Pyrimidine Derivatives

Compound ClassBiological Target/ActivityReference
2,4-diamino-5-benzylpyrimidinesDihydrofolate Reductase (DHFR) Inhibition nih.gov
Pyrido[2,3-d]pyrimidin-7-onesPhosphodiesterase 5 (PDE5) Inhibition nih.gov
Furo[2,3-d]pyrimidinesMicrotubule Targeting Agents nih.gov
Thieno[2,3-d]pyrimidinesMicrotubule Targeting Agents mdpi.com
Pyrazolo[3,4-d]pyrimidinesCyclooxygenase-2 (COX-2) Inhibition rsc.org

This table is illustrative and provides examples of activities observed in classes of compounds structurally related to this compound.

Identification of Challenges and Limitations in Pyrimidinediol Research

Despite the therapeutic promise of pyrimidinediol derivatives, their development is not without challenges. A significant hurdle is achieving target selectivity. nih.gov Many pyrimidine-based compounds interact with multiple biological targets, which can lead to off-target effects and toxicity. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes can cause gastrointestinal and cardiovascular side effects. nih.gov

Another challenge lies in overcoming drug resistance. In the context of anticancer and antimicrobial therapies, target cells can develop resistance mechanisms that render pyrimidine-based drugs ineffective. This necessitates the continuous design and synthesis of new derivatives with novel mechanisms of action.

The synthesis of complex pyrimidine derivatives can also be challenging, often requiring multi-step procedures with potentially low yields. rsc.org However, recent advancements in synthetic methodologies, including greener and more efficient approaches, are helping to address this limitation. nih.gov

Furthermore, the physicochemical properties of pyrimidinediol derivatives, such as solubility and metabolic stability, can be suboptimal. Poor aqueous solubility can hinder bioavailability, while rapid metabolism can lead to a short duration of action. nih.gov

Emerging Trends and Future Research Avenues for the Compound Class

The field of pyrimidinediol research is continually advancing, with several emerging trends shaping its future direction. A key trend is the development of highly selective inhibitors. By leveraging a deeper understanding of the three-dimensional structures of target proteins, researchers are designing new derivatives with improved selectivity profiles, thereby minimizing off-target effects.

The exploration of novel biological targets for pyrimidine derivatives is another exciting avenue of research. While traditional targets like kinases and DHFR remain important, new targets are constantly being identified through advances in chemical biology and proteomics.

"Green chemistry" approaches to the synthesis of pyrimidine derivatives are gaining prominence. nih.gov These methods aim to reduce the environmental impact of chemical synthesis by using less hazardous reagents and solvents and by improving reaction efficiency. nih.gov

The development of novel drug delivery systems for pyrimidine-based drugs is also a major area of focus. nih.gov Formulations such as nanoparticles, liposomes, and prodrugs can improve the solubility, bioavailability, and targeted delivery of these compounds, enhancing their therapeutic efficacy and reducing side effects. nih.gov

Table 2: Emerging Research Trends in Pyrimidine Derivatives

TrendDescriptionPotential Impact
Target-Specific DesignRational design of molecules to interact with a single biological target.Reduced side effects and improved therapeutic index.
Novel Target IdentificationExploration of new proteins and pathways as targets for pyrimidine-based drugs.Expansion of the therapeutic applications of pyrimidines.
Green Synthetic MethodsUse of environmentally friendly and efficient synthetic procedures.More sustainable and cost-effective drug development.
Advanced Drug DeliveryEncapsulation or modification of pyrimidine drugs to improve their delivery.Enhanced bioavailability and targeted action.

Prospects for this compound as a Chemical Biology Probe or Preclinical Lead Compound

A chemical probe is a small molecule that is used to study the function of a particular protein or biological pathway. escholarship.org To be considered a good chemical probe, a compound should be potent, selective, and have a well-characterized mechanism of action. chemicalprobes.org While there is no specific data on this compound as a chemical probe, its structural features suggest potential in this area. The methoxybenzyl group could be modified with tags or reactive groups to facilitate target identification and validation studies. rsc.org

As a preclinical lead compound, this compound would need to demonstrate promising biological activity in a relevant disease model, along with acceptable pharmacokinetic and toxicological profiles. The pyrimidinediol core and the 5-substituent are common features in many clinically evaluated drugs. nih.gov For example, derivatives of 5-benzylpyrimidine have been investigated as inhibitors of various enzymes, and the 4-methoxyphenyl (B3050149) group is present in numerous bioactive compounds. nih.govnih.gov

The path from a hit compound to a preclinical candidate involves extensive optimization of its structure to improve potency, selectivity, and drug-like properties. nih.gov For this compound, this would likely involve synthesizing and testing a library of related analogs to establish structure-activity relationships (SAR).

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